![molecular formula C14H17N3 B3807237 5-(1H-imidazol-1-ylmethyl)-2-[(1E)-pent-1-en-1-yl]pyridine](/img/structure/B3807237.png)
5-(1H-imidazol-1-ylmethyl)-2-[(1E)-pent-1-en-1-yl]pyridine
Overview
Description
Imidazoles and pyridines are both important classes of heterocyclic compounds. Imidazoles have a five-membered ring structure with two nitrogen atoms, and they are key components in many biologically active molecules . Pyridines, on the other hand, have a six-membered ring with one nitrogen atom and are often used in the synthesis of drugs, pesticides, and dyes .
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of these compounds . The flexibility of imidazole-based ligands, such as 1,4-bis(imidazol-1-ylmethyl)benzene (also known as bix), has been explored to synthesize functional coordination polymers .Molecular Structure Analysis
The molecular structure of imidazoles and pyridines is determined by the arrangement of carbon and nitrogen atoms in their rings. The unique chemical structure and versatility of these compounds have attracted growing attention due to their potential in several research areas .Chemical Reactions Analysis
The chemical reactions involving imidazoles and pyridines are diverse, depending on the substituents on the rings. The bonds constructed during the formation of the imidazole are a focus of recent research .Physical And Chemical Properties Analysis
The physical and chemical properties of imidazoles and pyridines depend on their specific structures and substituents. For example, the molecular weight of 4-(1H-imidazol-1-ylmethyl)benzoic acid hydrochloride, a related compound, is 238.671 g/mol .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(imidazol-1-ylmethyl)-2-[(E)-pent-1-enyl]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-3-4-5-14-7-6-13(10-16-14)11-17-9-8-15-12-17/h4-10,12H,2-3,11H2,1H3/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTRHUDSKOUXGZ-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=NC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=NC=C(C=C1)CN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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